![molecular formula C13H13F3N2O2 B1401432 1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester CAS No. 1390621-32-5](/img/structure/B1401432.png)
1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester
Overview
Description
“1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester” is a chemical compound with the molecular formula C13H13F3N2O2 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound includes a benzimidazole core, which is a bicyclic heteroarene, a type of aromatic organic compound. It also has isopropyl and trifluoromethyl groups attached to the benzimidazole core .Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.23 . It is a solid at room temperature . The boiling point is 174-178 degrees Celsius .Scientific Research Applications
Pharmaceutical Research and Drug Development
This compound is a valuable intermediate in the synthesis of various benzimidazole derivatives . Benzimidazoles are prominent scaffolds in pharmaceutical chemistry due to their wide range of biological activities. They are found in numerous therapeutic agents used for treating diseases such as ulcers, hypertension, and viral infections . The trifluoromethyl group in this compound could enhance the binding affinity and metabolic stability when incorporated into drug molecules.
Material Science
In material science, the compound’s unique structure could be utilized in the development of organic semiconductors . Its rigid planar structure and potential for electron delocalization make it a candidate for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Agricultural Chemistry
The benzimidazole ring is a core structure in many fungicides and pesticides . The addition of the trifluoromethyl group can lead to compounds with improved pesticidal properties, offering protection for crops against a variety of fungal diseases and pests .
Chemical Synthesis
This compound can serve as a precursor in the synthesis of more complex benzimidazole derivatives. It can undergo various chemical reactions, including alkylation, acylation, and oxidation , to yield new compounds with potential applications in different fields of chemistry .
Biological Studies
Benzimidazole derivatives exhibit a range of biological activities and are studied for their potential as enzyme inhibitors . They can be designed to target specific enzymes in pathogens, making them interesting candidates for the development of new antibacterial and antifungal agents .
Analytical Chemistry
Due to its distinctive chemical structure, this compound can be used as a chromatographic standard to help identify and quantify similar compounds in complex mixtures using techniques like HPLC or GC-MS .
Catalysis
The benzimidazole moiety can act as a ligand in transition metal complexes that are used as catalysts in organic synthesis. The trifluoromethyl group could potentially influence the electronic properties of the metal center, affecting the catalytic activity .
Nanotechnology
Finally, in nanotechnology, the compound’s ability to form stable, planar structures makes it suitable for the design of molecular self-assembled monolayers (SAMs). These SAMs have applications in the creation of nanoscale devices and sensors .
properties
IUPAC Name |
methyl 1-propan-2-yl-2-(trifluoromethyl)benzimidazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-7(2)18-10-5-4-8(11(19)20-3)6-9(10)17-12(18)13(14,15)16/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYYVIVFAOUJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)C(=O)OC)N=C1C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-2-trifluoromethyl-1H-benzoimidazole-5-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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